4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid
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Overview
Description
4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopropylamine with a suitable carboxylic acid derivative in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid: Lacks the 5-oxide group but shares the core structure.
3-(3-Aminopropyl)-1,2,4-oxadiazole-5-carboxylic acid: Differs in the position of the oxadiazole ring.
4-(3-Aminopropyl)-1,3,5-oxadiazole-2-carboxylic acid: Has a different arrangement of the oxadiazole ring.
Uniqueness
4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid is unique due to the presence of the 5-oxide group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c7-3-1-2-4-5(6(10)11)8-13-9(4)12/h1-3,7H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXKKBXIVGYOHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=[N+](ON=C1C(=O)O)[O-])CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365334 |
Source
|
Record name | 4-(3-AMINOPROPYL)-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID 5-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352647-66-6 |
Source
|
Record name | 4-(3-AMINOPROPYL)-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID 5-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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